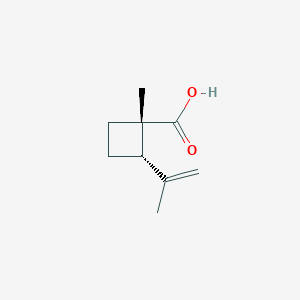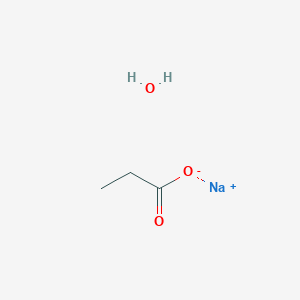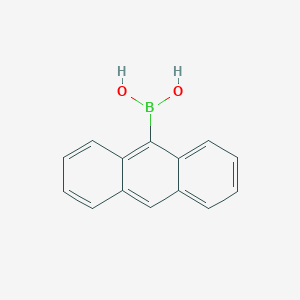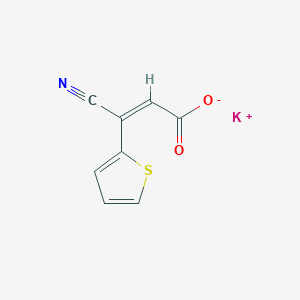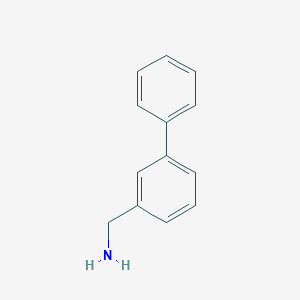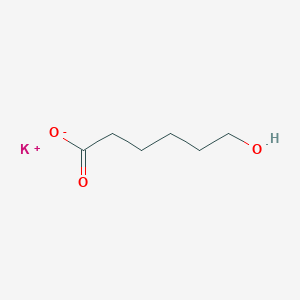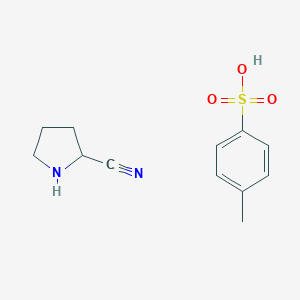
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate
Übersicht
Beschreibung
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions that can provide insight into the properties and reactivity of similar structures. For instance, the structure and reactivity of substituted pyrroles and pyridines, as well as their interactions with various substituents, are explored in these studies .
Synthesis Analysis
The synthesis of pyrrolidine derivatives and related compounds is a topic of interest in several papers. For example, the synthesis of pyridine derivatives with various substituents has been described, which could be analogous to the synthesis of pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate . Additionally, the use of chlorosulfonyl isocyanate (CSI) for the cyanation of pyrroles is discussed, which could potentially be applied to the synthesis of pyrrolidine-2-carbonitrile derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction techniques and spectroscopic analysis. For instance, the crystal structure of a solvated pyrrolidine derivative has been studied, providing insights into the conformation and bonding of the molecule . Similarly, the structure of pyridine derivatives has been confirmed by single crystal X-ray diffraction .
Chemical Reactions Analysis
The reactivity of pyrrolidine and pyridine derivatives with various reagents and under different conditions has been investigated. The kinetics of reactions involving substituted pyrroles and pyridines with electron-donating and electron-withdrawing substituents have been correlated using Bronsted and Hammett equations . Additionally, the methanolysis of pyridine-2-carbonitrile in the presence of metal salts has been studied, which could provide insights into the reactivity of pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate with similar metal ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine and pyridine derivatives are influenced by their molecular structure and substituents. The optical properties of some pyridine derivatives have been investigated using UV-vis absorption and fluorescence spectroscopy, which could be relevant to the study of pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate . The influence of substituents on the emission spectra and the effects of solvents on the fluorescence properties have been interpreted, which can be important for understanding the behavior of similar compounds .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- Formation of Thiazole and Pyrimidine Derivatives : Aminopropanedinitrile 4-methylbenzenesulfonate reacts with alkyl and aryl isothiocyanates to produce 5-amino-2-(alkylamino)-4-cyanothiazoles and 5-amino-2-(arylamino)-4-cyanothiazoles. These compounds can further react with amidines or ortho esters to afford thiazolo [5,4-d] pyrimidines (Freeman & Kim, 1991).
Microbiological Activity
- Synthesis and Antimicrobial Activity : Synthesis of 2-mercapto-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile derivatives has been reported, with significant bacteriostatic and antituberculosis activity observed in some derivatives (Miszke et al., 2008).
- Antibacterial Properties of Cyanopyridine Derivatives : New cyanopyridine derivatives synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile demonstrated antimicrobial activity against various bacteria, with minimal inhibitory concentration values ranging from 6.2 to 100 µg/mL (Bogdanowicz et al., 2013).
Polymerization and Material Science
- Photopolymerization Processes : 2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives were shown to be effective as fluorescent molecular sensors for monitoring photopolymerization processes and also as co-initiators for cationic and free-radical polymerization under near UV light (Ortyl et al., 2019).
Medical Research
- Anti-Diabetic Activity : Pyrrolidine-2-carbonitrile derived ligands exhibited significant anti-diabetic activity in SHR-STZ animal models. Compounds like 1-(2(5-methylisoxazol-3-ylamino) acetyl) pyrrolidine-2-carbonitrile showed strong anti-diabetic effects, demonstrating their potential as candidates for further research (Udugade & Gawade, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-methylbenzenesulfonic acid;pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.C5H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;6-4-5-2-1-3-7-5/h2-5H,1H3,(H,8,9,10);5,7H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILVRYHBTINJDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(NC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate | |
CAS RN |
1666113-04-7 | |
| Record name | pyrrolidine-2-carbonitrile 4-methylbenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




